molecular formula C16H18ClN5O B595907 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol CAS No. 1227635-07-5

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol

Katalognummer: B595907
CAS-Nummer: 1227635-07-5
Molekulargewicht: 331.804
InChI-Schlüssel: XSUREAGNPJJHSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is a chemical compound with the molecular formula C16H18ClN5O and a molecular weight of 331.8 g/mol This compound features a purine base structure with a chloro and isopropyl substitution, linked to a phenol group via an ethylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-9-isopropyl-9H-purine: Lacks the ethylamine and phenol groups.

    4-(2-Aminoethyl)phenol: Lacks the purine base structure.

    9-Isopropyl-9H-purine-6-amine: Lacks the chloro and phenol groups.

Uniqueness

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is unique due to its combination of a purine base with chloro and isopropyl substitutions, linked to a phenol group via an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biologische Aktivität

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol, a compound derived from purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenolic group and a chloro-substituted purine moiety. Its molecular formula is C14H16ClN5O, and it exhibits properties typical of purine derivatives, including interactions with nucleic acid metabolism and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Chlorination of Purine Derivatives : The initial step involves chlorination of a purine to introduce the chloro group.
  • Alkylation : The introduction of the isopropyl group is achieved through alkylation reactions.
  • Phenolic Coupling : Finally, the compound is coupled with a phenolic derivative to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Inhibition of Purine Nucleoside Phosphorylase (PNP) : Similar compounds have shown significant inhibitory effects on PNP, which is crucial in purine metabolism. Inhibitors targeting PNP have potential therapeutic applications in treating T-cell malignancies and certain infections .
  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells .
  • Kinase Inhibition : The compound may also interact with receptor tyrosine kinases involved in angiogenesis, further supporting its potential as an anticancer agent .

Case Studies

  • Cytotoxicity Studies : In vitro studies have shown that related purine derivatives possess IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent biological activity .
  • Selectivity Profiles : A comparative analysis revealed that certain derivatives exhibited over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting a promising therapeutic index for clinical applications .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
PNP InhibitionIC50 values as low as 19 nM
CytotoxicitySelective against T-cell lines
Kinase InhibitionIC50 values around 1.46 µM

Table 2: Synthesis Steps

StepDescription
ChlorinationIntroduction of Cl atom to purine
AlkylationAddition of isopropyl group
Phenolic CouplingFormation of final compound

Eigenschaften

IUPAC Name

4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUREAGNPJJHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,6-dichloro-9-isopropyl-9H-purine (500 g) was added in portions to a stirred mixture of tyramine (593 g), triethylamine (262 g), and i-PrOH (5.0 L) at 50° C. The mixture was stirred at that temperature for 4 hr, then the reaction mixture was concentrated. The residue was taken up in isopropyl acetate (6.0 L) and was washed with 20% citric acid solution (2.0 L) and water (2.0 L). The organic layer was concentrated to dryness, then was taken up in ethanol (2.0 L) and again concentrated to dryness. The crude solid was crystallized from ethanol (3.2 L) to provide the title compound as a solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
593 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-dichloro-9-isopropyl-9H-purine (1.1 mmol) was mixed with tyramine (1.16 mmol) dissolved in i-PrOH (6 ml) and the mixture was stirred overnight. The reaction mixture was concentrated, and the residue purified by column chromatography on silica gel, eluting with hexane/EtOAc (5:1 to 1:2) to afford the title compound as a white solid. 1H NMR (500 MHz, CDCl3): δ 9.21 (br, 1H), 8.49 (s, 1H), 7.80 (s, 1H), 7.10 (d, 2H), 6.73 (d, 2H), 4.87 (m, 1H), 4.03 (t, 2H), 3.01 (t, 2H), 1.68 (d, 6H); HRMS (EI) calcd for C16H18ClN5O (M+H±) 332.1273, found 332.1278.
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
1.16 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.